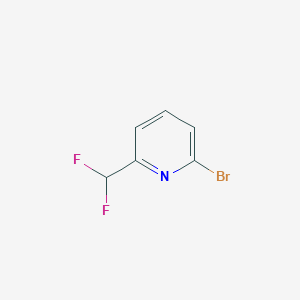

2-Bromo-6-(difluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-5-3-1-2-4(10-5)6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBGDNNRDRISQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435653 | |

| Record name | 2-bromo-6-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872365-91-8 | |

| Record name | 2-bromo-6-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 872365-91-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Bromo-6-(difluoromethyl)pyridine (CAS 872365-91-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-(difluoromethyl)pyridine, CAS number 872365-91-8. It is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. The presence of the difluoromethyl group can enhance crucial properties such as metabolic stability and lipophilicity, making this molecule a valuable building block for the development of novel bioactive compounds.[1][2] This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, discusses its applications, and outlines essential safety information.

Physicochemical and Structural Data

This compound is typically a colorless to light yellow liquid at room temperature.[3] Its key properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 872365-91-8 | |

| Molecular Formula | C₆H₄BrF₂N | [4] |

| Molecular Weight | 208.00 g/mol | [5] |

| SMILES String | FC(F)c1cccc(Br)n1 | [5] |

| InChI | 1S/C6H4BrF2N/c7-5-3-1-2-4(10-5)6(8)9/h1-3,6H | [5] |

| InChIKey | ZTBGDNNRDRISQZ-UHFFFAOYSA-N | [5] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.703 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.520 | [5] |

| Flash Point | 110 °C (230 °F) | [5] |

| Storage Temperature | 2-8°C | [5] |

Synthesis and Reactivity

The difluoromethylpyridine moiety is a key structural motif in modern drug discovery. This compound serves as a versatile intermediate for introducing this group into more complex molecules. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse chemical libraries.

Experimental Protocol: Synthesis via Fluorination of an Aldehyde

A common and effective method for synthesizing this compound involves the deoxofluorination of the corresponding aldehyde, 6-bromopyridine-2-carbaldehyde, using diethylamino sulfur trifluoride (DAST).[3]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

6-Bromopyridine-2-carbaldehyde

-

Diethylamino sulfur trifluoride (DAST)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 6-bromopyridine-2-carbaldehyde (1.0 eq, e.g., 2.10 g, 11.29 mmol) in dichloromethane (approx. 10 mL/g) is prepared in a suitable reaction vessel and cooled to 0 °C in an ice bath.[3]

-

Diethylamino sulfur trifluoride (DAST) (1.3 eq, e.g., 1.94 mL, 14.68 mmol) is added slowly to the cooled solution.[3]

-

The reaction mixture is allowed to gradually warm to room temperature and is stirred for 18 hours.[3]

-

Upon completion, the reaction is carefully quenched by pouring the mixture into a pre-cooled saturated aqueous solution of sodium bicarbonate.[3]

-

The product is extracted with ethyl acetate.[3]

-

The combined organic phases are washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.[3]

-

The solvent is removed under reduced pressure to yield the final product, this compound, as a brown oil.[3]

Characterization (¹H NMR):

-

¹H NMR (300 MHz, CDCl₃): δ 7.75-7.70 (m, 1H), 7.65-7.60 (m, 2H), 6.60 (t, J = 55.1 Hz, 1H).[3]

Applications in Research and Development

This compound is a key building block used in the synthesis of higher-value intermediates and active pharmaceutical ingredients (APIs).[6]

-

Pharmaceutical Synthesis: It serves as a modifiable structural unit for creating compounds with specific pharmacological activities. The fluorinated pyridine core is present in a wide range of biologically active molecules.[6][7]

-

Agrochemical Development: This compound is also utilized as an intermediate in the synthesis of modern pesticides, where it can be reacted to form molecules with potent insecticidal or fungicidal properties.[6]

-

Cross-Coupling Reactions: The C-Br bond on the pyridine ring is a versatile functional group for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the efficient introduction of aryl, alkyl, and amino substituents.

Caption: Key application pathways for the title compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Category | Information | Reference |

| Signal Word | Danger | |

| Pictograms | GHS06 (Skull and Crossbones) | |

| Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | |

| Precautionary Statements | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Hazard Class | Acute Toxicity 3 (Oral), Skin Irritation 2, Eye Irritation 2 | [5] |

| UN Number | 2810 |

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C.[5]

References

- 1. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 3. This compound CAS#: 872365-91-8 [m.chemicalbook.com]

- 4. 2-Bromo-6-difluoromethylpyridine _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 5. This compound 95 872365-91-8 [sigmaaldrich.com]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: A Guide to the Synthesis of 2-Bromo-6-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine-containing functional groups is a critical strategy in modern medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates. The difluoromethyl group (-CHF2), in particular, serves as a lipophilic bioisostere for hydroxyl or thiol moieties, capable of enhancing metabolic stability and binding affinity. This technical guide provides an in-depth protocol for the synthesis of 2-Bromo-6-(difluoromethyl)pyridine, a valuable building block for drug discovery, starting from the readily available precursor, 6-bromopyridine-2-carbaldehyde. The core of this synthesis involves a deoxofluorination reaction to convert the aldehyde functional group into the target geminal difluoride. This document outlines the synthetic strategy, a detailed experimental protocol, and quantitative data, offering a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

This compound is a key heterocyclic intermediate. The pyridine scaffold is a prevalent motif in numerous pharmaceuticals, and the strategic placement of a bromine atom allows for further functionalization through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The difluoromethyl group at the 2-position significantly influences the electronic properties and metabolic stability of molecules incorporating this fragment. The direct synthesis from 6-bromopyridine-2-carbaldehyde provides an efficient route to this valuable compound.

Synthetic Strategy: Deoxofluorination

The conversion of a carbonyl group (aldehyde) to a geminal difluoride is a key transformation in organofluorine chemistry. This is typically achieved using a nucleophilic fluorinating agent. While several reagents exist, this guide focuses on the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) as a modern, thermally stable, and effective reagent for this purpose.[1][2][3] Deoxo-Fluor® is often preferred over older reagents like diethylaminosulfur trifluoride (DAST) due to its enhanced safety profile and stability, making it more suitable for scaling up reactions.[1][2] The reaction proceeds by the replacement of the carbonyl oxygen with two fluorine atoms.

Experimental Protocol

This protocol is based on established procedures for the deoxofluorination of aldehydes.[1][4]

Reaction: Conversion of 6-bromopyridine-2-carbaldehyde to this compound.

Reagents and Materials:

-

6-bromopyridine-2-carbaldehyde

-

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment:

-

Oven-dried round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Nitrogen or Argon gas inlet and bubbler

-

Oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromopyridine-2-carbaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM). The recommended concentration is typically around 0.2-0.5 M.

-

Inert Atmosphere: Fit the flask with a reflux condenser and place the setup under an inert atmosphere of nitrogen or argon.

-

Reagent Addition: Carefully add bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®, 2.0-3.0 equivalents) to the stirred solution via syringe.[1] Caution: Deoxo-Fluor® is a respiratory hazard and should be handled in a well-ventilated fume hood.[1]

-

Heating: Immerse the flask in a preheated oil bath at 80-90 °C.[1] It is crucial to maintain the temperature below 110 °C for safety.[1]

-

Reaction Monitoring: Stir the reaction mixture vigorously for 12-24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting aldehyde.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution may occur.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel.[1] A suitable eluent system is a gradient of ethyl acetate in hexanes.

-

Characterization: Collect the fractions containing the desired product and concentrate them to yield this compound as a pure compound. Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis. Yields can vary based on reaction scale and purity of reagents.

| Parameter | Value/Range | Notes |

| Starting Material | 6-bromopyridine-2-carbaldehyde | 1.0 equivalent |

| Fluorinating Agent | Deoxo-Fluor® | 2.0 - 3.0 equivalents.[1] More stable and often gives better yields than DAST.[3] |

| Solvent | Anhydrous DCM | Reaction concentration: 0.2 - 0.5 M |

| Reaction Temperature | 80 - 90 °C | Oil bath temperature should not exceed 110 °C for safety.[1] |

| Reaction Time | 12 - 24 hours | Monitor by TLC or GC-MS for completion.[1] |

| Typical Yield | 60 - 85% | Isolated yield after purification. Dependent on scale and reaction optimization. |

Visualization of the Synthetic Workflow

The logical flow of the synthesis from starting material to the final purified product is depicted below.

Caption: Synthetic workflow for this compound.

Safety and Handling

-

Deoxo-Fluor®: This reagent is corrosive and a respiratory hazard. It reacts with water to release hydrogen fluoride (HF). All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

-

Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. Handle with care in a fume hood.

-

Quenching: The quenching step with sodium bicarbonate should be performed slowly and carefully, as it can be exothermic and cause gas evolution.

Conclusion

This technical guide details a reliable and robust method for the synthesis of this compound from 6-bromopyridine-2-carbaldehyde. The use of Deoxo-Fluor® provides an effective and comparatively safe route for the key deoxofluorination step. The provided protocol, data, and workflow visualization serve as a comprehensive resource for chemists to successfully synthesize this important building block for application in pharmaceutical research and development.

References

Technical Guide: Physicochemical Properties of 2-Bromo-6-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-6-(difluoromethyl)pyridine, a key intermediate in the development of novel agrochemical and pharmaceutical agents.[1] The inclusion of a difluoromethyl group can enhance molecular lipophilicity, metabolic stability, and binding affinity, making this compound a valuable building block in medicinal chemistry.[2][3]

Core Physicochemical Data

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| CAS Number | 872365-91-8 | N/A |

| Molecular Formula | C₆H₄BrF₂N | N/A |

| Molecular Weight | 208.00 g/mol | N/A |

| Appearance | Brown oil / Liquid | Ambient |

| Density | 1.703 g/mL | at 25 °C |

| Refractive Index | 1.520 | n20/D |

| Flash Point | 110 °C (230 °F) | Closed cup |

| Storage Temperature | 2-8 °C | N/A |

| Purity (Assay) | 95% | N/A |

[Data sourced from multiple chemical suppliers and databases.][4][5][6]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This procedure outlines the transformation of a pyridine carbaldehyde into the target difluoromethyl pyridine derivative.

Synthesis of this compound from 6-Bromopyridine-2-carbaldehyde [4]

-

Step 1: Reaction Setup

-

A solution of 6-bromopyridine-2-carbaldehyde (2.10 g, 11.29 mmol) in dichloromethane (20 mL) is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

-

Step 2: Addition of Fluorinating Agent

-

Diethylamino sulfur trifluoride (DAST) (1.94 mL, 14.68 mmol) is slowly added to the cooled solution.

-

-

Step 3: Reaction Progression

-

The reaction mixture is allowed to gradually warm to room temperature.

-

The mixture is stirred continuously for 18 hours.

-

-

Step 4: Reaction Quenching

-

Upon completion, the reaction mixture is carefully poured into a pre-cooled saturated sodium bicarbonate solution (300 mL).

-

-

Step 5: Extraction

-

The product is extracted with ethyl acetate (2 x 120 mL).

-

The organic phases are combined.

-

-

Step 6: Washing and Drying

-

The combined organic phase is washed sequentially with saturated sodium bicarbonate solution (80 mL) and brine (2 x 50 mL).

-

The organic phase is then dried over anhydrous sodium sulfate and filtered.

-

-

Step 7: Isolation of Product

-

The filtrate is concentrated under reduced pressure to yield this compound as a brown oil (2.17 g, 89% yield).

-

-

Step 8: Characterization

-

The final product is characterized by ¹H NMR (300 MHz, CDCl₃): δ 7.75-7.70 (m, 1H), 7.65-7.60 (m, 2H), 6.60 (t, J = 55.1 Hz, 1H).[4]

-

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 3. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]

- 4. This compound CAS#: 872365-91-8 [chemicalbook.com]

- 5. This compound 95 872365-91-8 [sigmaaldrich.com]

- 6. This compound | VSNCHEM [vsnchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-6-(difluoromethyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-6-(difluoromethyl)pyridine. It includes key spectral data, a comprehensive experimental protocol for data acquisition, and a visualization of the molecular structure and its proton coupling relationships. This document serves as a crucial resource for the structural verification and analysis of this compound in research and development settings.

Quantitative ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired on a 300 MHz spectrometer in deuterated chloroform (CDCl₃). The resulting data is summarized in the table below. The proton assignments correspond to the IUPAC numbering of the pyridine ring.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-α (-CHF₂) | 6.60 | Triplet (t) | ²JH-F = 55.1 | 1H |

| H-4 | 7.70 - 7.75 | Multiplet (m) | - | 1H |

| H-3, H-5 | 7.60 - 7.65 | Multiplet (m) | - | 2H |

Table 1: Summary of ¹H NMR data for this compound.[1]

Analysis of Spectral Data:

-

Difluoromethyl Proton (H-α): The proton of the difluoromethyl group appears as a distinct triplet at 6.60 ppm. This multiplicity is the result of coupling to the two adjacent fluorine atoms, with a large geminal coupling constant (²JH-F) of 55.1 Hz.[1]

-

Aromatic Protons (H-3, H-4, H-5): The three protons on the pyridine ring resonate in the aromatic region between 7.60 and 7.75 ppm.[1] The signals for H-3, H-4, and H-5 overlap, presenting as complex multiplets. This complexity arises from mutual spin-spin coupling (ortho and meta couplings) and potential long-range couplings to the fluorine atoms of the difluoromethyl group.

Visualization of Coupling Pathways

The following diagram illustrates the structure of this compound and the key through-bond coupling interactions that define its ¹H NMR spectrum.

Caption: Key ¹H-¹⁹F and ¹H-¹H coupling relationships in this compound.

Experimental Protocol: ¹H NMR Spectroscopy

The following protocol provides a standardized methodology for acquiring a high-resolution ¹H NMR spectrum for compounds such as this compound.

A. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Use approximately 0.6-0.7 mL of a high-purity deuterated solvent, such as Chloroform-d (CDCl₃), which is suitable for dissolving the analyte.[2]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent to serve as a chemical shift reference (δ = 0.00 ppm).

-

Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add the deuterated solvent and cap the tube securely.

-

Homogenization: Gently vortex or invert the NMR tube until the sample is completely dissolved, ensuring a homogenous solution.

B. NMR Data Acquisition

-

Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for data acquisition. Ensure the spectrometer is properly tuned and shimmed for the specific probe and solvent.[1]

-

Temperature Control: Maintain a constant temperature, typically 25 °C (298 K), throughout the experiment to ensure chemical shift consistency.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals, generally from -2 to 12 ppm.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 128) to achieve an adequate signal-to-noise ratio.[2]

-

Relaxation Delay (D1): Use a relaxation delay of 1-5 seconds to allow for full magnetization recovery between pulses, ensuring accurate signal integration.

-

Acquisition Time (AQ): Set an acquisition time of 2-4 seconds to ensure good digital resolution.

-

C. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the resulting spectrum to ensure all peaks have a positive, absorptive Lorentzian line shape.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

-

Integration and Peak Picking: Integrate the area under each signal to determine the relative number of protons. Identify the precise chemical shift of each peak apex. Analyze the splitting patterns to determine multiplicities and coupling constants.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Bromo-6-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 2-Bromo-6-(difluoromethyl)pyridine. Due to the absence of experimentally recorded and publicly available data, this document presents high-quality predicted values, offering a valuable resource for the characterization and analysis of this compound in research and development settings. The guide also outlines a comprehensive experimental protocol for acquiring 13C NMR spectra for pyridine derivatives, ensuring best practices for data collection.

Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are based on a large database of known chemical shifts and take into account the electronic effects of the bromine and difluoromethyl substituents on the pyridine ring. The predicted values provide a reliable estimate for the purposes of structural elucidation and purity assessment.

Below is a summary of the predicted 13C NMR chemical shifts, with each carbon atom of the pyridine ring assigned.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 142.5 |

| C3 | 128.0 |

| C4 | 140.2 |

| C5 | 121.7 |

| C6 | 155.8 (t, J ≈ 28 Hz) |

| -CHF2 | 115.3 (t, J ≈ 238 Hz) |

Note: The chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS) at 0.00 ppm. The multiplicity (t = triplet) and coupling constants (J) for the carbons attached to or near the difluoromethyl group are also predicted based on through-bond C-F coupling.

Structural Assignment of 13C NMR Signals

The assignment of the predicted chemical shifts to the specific carbon atoms in this compound is based on established principles of NMR spectroscopy and the known effects of substituents on the pyridine ring.

Caption: Structure and carbon numbering of this compound.

Experimental Protocol for 13C NMR Spectroscopy

The following section outlines a standard operating procedure for the acquisition of a 13C NMR spectrum of a pyridine derivative like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common choice for many organic compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure there are no solid particles in the solution.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). If the deuterated solvent contains residual non-deuterated solvent, its signal can also be used as a secondary reference.

NMR Instrument Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for 13C NMR.

-

Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal signal detection.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is crucial for high-resolution spectra.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width that covers the expected range of 13C chemical shifts (e.g., 0-200 ppm).

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. A typical range is 1024 to 4096 scans, depending on the sample concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is standard.

-

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the TMS signal (0 ppm) or the solvent signal (e.g., CDCl3 at 77.16 ppm).

-

Peak Picking: Identify and label the peaks in the spectrum.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis in 13C NMR spectroscopy.

Caption: Workflow for 13C NMR analysis.

Mass Spectrometry Analysis of 2-Bromo-6-(difluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Bromo-6-(difluoromethyl)pyridine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document outlines detailed experimental protocols, presents anticipated quantitative data in a structured format, and includes visualizations of the fragmentation pathway and analytical workflow.

Introduction

This compound is a substituted pyridine derivative. Its chemical structure, featuring a bromine atom and a difluoromethyl group, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its identification, characterization, and quantification in various matrices. This guide will delve into the expected behavior of this molecule under common mass spectrometry conditions, providing a foundational understanding for researchers in the field.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately 1:1 ratio of 79Br and 81Br isotopes). The monoisotopic mass of the molecule is 206.9495 g/mol .

Table 1: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z (79Br) | Predicted m/z (81Br) |

| [M]+• | 206.9495 | 208.9474 |

| [M+H]+ | 207.9573 | 209.9552 |

| [M+Na]+ | 229.9392 | 231.9371 |

| [M-H]- | 205.9417 | 207.9396 |

Note: These are predicted values and may vary slightly in experimental conditions.

Table 2: Postulated Fragmentation Pattern and Major Fragment Ions

Based on the analysis of similar brominated and fluorinated pyridine compounds, the following fragmentation pathways are proposed under electron ionization (EI).

| m/z (79Br/81Br) | Proposed Fragment Ion | Proposed Neutral Loss |

| 207/209 | [C6H4BrF2N]+• | - |

| 128 | [C6H4F2N]+ | •Br |

| 108 | [C5H3F2]+ | HCN |

| 77 | [C5H4N]+ | •CHF2, •Br |

| 51 | [CHF2]+ | C6H4BrN |

Experimental Protocols

Sample Preparation

A stock solution of this compound should be prepared in a high-purity solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. Working solutions for analysis can be prepared by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

For less volatile samples or when softer ionization is desired to preserve the molecular ion.

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Capillary Voltage: 3500 V.

-

Nozzle Voltage: 500 V.

-

Gas Temperature: 325 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psig.

-

Sheath Gas Temperature: 350 °C.

-

Sheath Gas Flow: 11 L/min.

-

Scan Range: m/z 50-500.

-

Collision Energy (for MS/MS): Ramped from 10-40 eV for fragmentation studies.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the mass spectrometry analysis of this compound.

Caption: Proposed EI fragmentation of this compound.

Caption: General workflow for MS analysis of the target compound.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The predicted data and generalized protocols offer a starting point for researchers to develop and validate specific analytical methods. The characteristic isotopic signature of bromine and the anticipated fragmentation patterns are key identifiers for this compound. Further experimental work is necessary to confirm these proposed pathways and to establish robust quantitative methods for various applications.

An In-depth Technical Guide to the Electrophilic Substitution on 2-Bromo-6-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-(difluoromethyl)pyridine is a valuable building block in medicinal chemistry and materials science. Its utility often hinges on further functionalization, including electrophilic aromatic substitution (EAS). However, the pyridine core, inherently electron-deficient, is further deactivated by the presence of both a bromo and a difluoromethyl substituent, presenting significant challenges to classical EAS reactions. This technical guide provides a comprehensive overview of the theoretical and practical considerations for electrophilic substitution on this compound. It delves into the directing effects of the substituents, proposes plausible experimental approaches for key EAS reactions, and discusses the anticipated challenges and potential outcomes.

Introduction: The Challenge of Electrophilic Substitution on a Highly Deactivated Pyridine Ring

Pyridine, an aromatic heterocycle, is significantly less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the nitrogen atom.[1] Electrophilic attack, when it occurs, is generally directed to the 3- and 5-positions. The reactivity of the pyridine ring is further diminished by the presence of electron-withdrawing substituents. In the case of this compound, the cumulative deactivating effects of the pyridine nitrogen, the bromo group (deactivating through induction, though ortho, para-directing), and the strongly deactivating difluoromethyl group render the molecule highly unreactive towards electrophilic aromatic substitution.

Directing Effects of Substituents

The regiochemical outcome of an electrophilic attack on this compound is governed by the interplay of the directing effects of the existing substituents.

-

Bromo Group (at C2): Halogens are generally considered deactivating groups due to their strong inductive electron-withdrawing effect. However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate. In this case, the para position (C5) and the ortho position (C3) would be electronically favored by the bromo group.

-

Difluoromethyl Group (at C6): The -CHF₂ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. It is a deactivating and meta-directing group. Therefore, it will direct incoming electrophiles to the C3 and C5 positions relative to its own position, which corresponds to the C3 and C5 positions of the pyridine ring.

-

Pyridine Nitrogen: The nitrogen atom strongly deactivates the ring, particularly at the ortho (C2, C6) and para (C4) positions, directing electrophilic attack to the meta positions (C3, C5).

Considering these combined effects, electrophilic substitution is most likely to occur at the C3 or C5 position, as these positions are least deactivated by the pyridine nitrogen and are electronically favored by both the bromo and difluoromethyl groups. Steric hindrance from the adjacent bromo group might slightly disfavor substitution at C3 compared to C5.

Proposed Experimental Protocols for Electrophilic Aromatic Substitution

Due to the highly deactivated nature of the substrate, forcing conditions are likely necessary for any successful electrophilic substitution. The following protocols are proposed based on general procedures for electron-deficient pyridines and related compounds. Optimization of reaction conditions, including temperature, reaction time, and the choice of reagents, will be critical.

Nitration

Direct nitration of this compound is expected to be challenging. A common strategy for nitrating deactivated pyridines involves the use of harsh nitrating agents. An alternative approach, often more successful for highly deactivated systems, is to first synthesize a substituted precursor and then introduce the desired groups. For instance, nitration of a 3-(trifluoromethyl)pyridine derivative followed by bromination is a documented synthetic route for related compounds.[2]

Hypothetical Protocol:

-

Reagents: this compound, fuming nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add this compound with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and then heat to 50-70 °C for several hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Expected Products: A mixture of 2-Bromo-3-nitro-6-(difluoromethyl)pyridine and 2-Bromo-5-nitro-6-(difluoromethyl)pyridine.

| Product | Predicted Yield | Key Characterization Data (Hypothetical) |

| 2-Bromo-3-nitro-6-(difluoromethyl)pyridine | Low | ¹H NMR: Signals in the aromatic region showing coupling patterns consistent with a 1,2,3,5-tetrasubstituted pyridine. ¹⁹F NMR: Doublet corresponding to the CHF₂ group. |

| 2-Bromo-5-nitro-6-(difluoromethyl)pyridine | Low to Moderate | ¹H NMR: Signals in the aromatic region showing coupling patterns consistent with a 1,2,4,5-tetrasubstituted pyridine. ¹⁹F NMR: Doublet corresponding to the CHF₂ group. |

Halogenation (Bromination)

Further halogenation of the already brominated pyridine ring will require a potent halogenating agent and likely a Lewis acid catalyst to enhance the electrophilicity of the halogen.

Hypothetical Protocol:

-

Reagents: this compound, N-Bromosuccinimide (NBS), concentrated sulfuric acid (H₂SO₄) or a Lewis acid such as iron(III) bromide (FeBr₃).

-

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., concentrated sulfuric acid or an inert organic solvent like 1,2-dichloroethane).

-

Add N-Bromosuccinimide (or bromine) portion-wise at room temperature.

-

If using a Lewis acid, add it catalytically.

-

Heat the reaction mixture to 80-100 °C and stir for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and pour it into a mixture of ice and a reducing agent (e.g., sodium thiosulfate solution) to quench excess bromine.

-

Neutralize with a base and extract the product with an organic solvent.

-

Work-up and purify as described for nitration.

-

Expected Products: A mixture of 2,3-Dibromo-6-(difluoromethyl)pyridine and 2,5-Dibromo-6-(difluoromethyl)pyridine.

| Product | Predicted Yield | Key Characterization Data (Hypothetical) |

| 2,3-Dibromo-6-(difluoromethyl)pyridine | Low | ¹H NMR: Aromatic protons with coupling constants characteristic of a 2,3,6-trisubstituted pyridine. ¹⁹F NMR: Doublet for the CHF₂ group. |

| 2,5-Dibromo-6-(difluoromethyl)pyridine | Low to Moderate | ¹H NMR: Aromatic protons with coupling constants characteristic of a 2,5,6-trisubstituted pyridine. ¹⁹F NMR: Doublet for the CHF₂ group. |

Sulfonation

Sulfonation of highly electron-deficient pyridines is notoriously difficult and often requires high temperatures and fuming sulfuric acid (oleum).

Hypothetical Protocol:

-

Reagents: this compound, fuming sulfuric acid (20% SO₃).

-

Procedure:

-

Carefully add this compound to fuming sulfuric acid at room temperature.

-

Heat the mixture to 150-180 °C for an extended period (24-48 hours).

-

Monitor the reaction by HPLC.

-

Cool the reaction mixture and cautiously pour it onto ice.

-

Neutralize with a suitable base (e.g., calcium carbonate or sodium hydroxide) to precipitate the sulfonic acid salt.

-

The product can be isolated as its salt or converted to the free sulfonic acid.

-

Expected Products: this compound-3-sulfonic acid and/or this compound-5-sulfonic acid.

| Product | Predicted Yield | Key Characterization Data (Hypothetical) |

| This compound-3-sulfonic acid | Very Low | ¹H NMR (in D₂O): Aromatic signals shifted downfield. |

| This compound-5-sulfonic acid | Very Low | ¹H NMR (in D₂O): Aromatic signals shifted downfield. |

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful on pyridine and its deactivated derivatives. The Lewis acid catalyst required for these reactions typically coordinates with the lone pair of electrons on the pyridine nitrogen, further deactivating the ring and preventing the electrophilic substitution. Therefore, direct Friedel-Crafts reactions on this compound are not considered a viable synthetic route.

Conclusion and Future Outlook

Electrophilic aromatic substitution on this compound is a synthetically challenging endeavor due to the highly electron-deficient nature of the pyridine ring. The combined deactivating effects of the pyridine nitrogen, the bromo substituent, and the difluoromethyl group necessitate harsh reaction conditions and are expected to result in low to moderate yields of C3 and C5 substituted products. Friedel-Crafts reactions are unlikely to be successful under standard conditions.

For researchers and drug development professionals, alternative synthetic strategies should be considered for the functionalization of this scaffold. These may include:

-

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the ring makes it more susceptible to nucleophilic attack.

-

Metal-Catalyzed Cross-Coupling Reactions: The bromo substituent provides a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of functionalities.

-

Directed Ortho-Metalation (DoM): Although challenging on such an electron-poor system, DoM could potentially offer a route to functionalization at specific positions.

Future research in this area should focus on the development of novel, highly reactive electrophilic reagents or catalytic systems that can overcome the inherent low reactivity of substrates like this compound, thereby expanding its utility in the synthesis of complex molecules for various applications.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-6-(difluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Bromo-6-(difluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical research.[1][2] A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide, therefore, provides a comprehensive framework for researchers to determine its solubility through established experimental protocols. Furthermore, it offers insights into the expected solubility behavior based on the structural characteristics of the molecule and the general properties of similar pyridine derivatives.

Introduction to this compound

This compound is a halogenated pyridine derivative with the chemical formula C₆H₄BrF₂N. It is a liquid at room temperature with a density of 1.703 g/mL at 25 °C and a refractive index of 1.520.[3] Its structure, featuring a bromine atom and a difluoromethyl group on the pyridine ring, makes it a valuable building block in organic synthesis, particularly for the development of novel active pharmaceutical ingredients and agrochemicals.[1][2] Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, purification processes, and formulation development.

Quantitative Solubility Data

Despite a comprehensive search of scientific databases and chemical supplier information, no specific quantitative data for the solubility of this compound in organic solvents has been found in the public domain. The lack of available data underscores the necessity for experimental determination to guide research and development efforts.

Predicted Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of this compound can be made. The presence of the polar pyridine ring and the difluoromethyl group suggests that it is likely to be a polar molecule.[4] Generally, pyridine and its derivatives exhibit good solubility in a range of organic solvents.[4] It is anticipated that this compound will be soluble in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, as well as in polar protic solvents like alcohols (methanol, ethanol). Its solubility in nonpolar solvents like toluene may be more limited.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed methodologies for the experimental determination of solubility. The choice of method will depend on the required accuracy, the amount of available material, and the available analytical equipment.

Gravimetric Method

The gravimetric method is a classical and highly accurate technique for determining equilibrium solubility.[5][6]

Methodology:

-

Equilibrium Saturation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed vial.

-

Temperature Control: The vial is placed in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C) to ensure constant temperature.

-

Agitation: The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After reaching equilibrium, the agitation is stopped, and the suspension is allowed to settle, or it is centrifuged to separate the undissolved solid.

-

Sample Withdrawal: A known volume of the clear supernatant is carefully withdrawn using a pre-calibrated pipette.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute).

-

Mass Determination: The container with the solid residue is weighed, and the mass of the dissolved solute is determined.

-

Calculation: The solubility is calculated as the mass of the solute per volume (e.g., g/L) or mass of the solvent (e.g., g/100 g of solvent).

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a sensitive and widely used technique for solubility determination, especially for compounds with a chromophore.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. These standards are injected into an HPLC system, and a calibration curve of peak area versus concentration is generated.

-

Equilibrium Saturation: A saturated solution is prepared as described in the gravimetric method (steps 1-3).

-

Sample Preparation: A sample of the supernatant is withdrawn, filtered through a suitable syringe filter (e.g., 0.22 µm), and diluted with a known volume of the solvent to fall within the linear range of the calibration curve.

-

HPLC Analysis: The diluted sample is injected into the HPLC system under the same conditions used for the calibration standards.

-

Concentration Determination: The concentration of the diluted sample is determined from the calibration curve.

-

Calculation: The original solubility is calculated by taking into account the dilution factor.

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

Caption: Workflow for Gravimetric Solubility Determination.

References

The Electronic Influence of the Difluoromethyl Group on the Pyridine Ring: A Technical Guide for Drug Development

Abstract

The difluoromethyl (CHF₂) group has emerged as a critical substituent in modern medicinal chemistry, valued for its unique ability to modulate the physicochemical and pharmacological properties of therapeutic candidates. Often considered a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol moieties, its electronic effects are particularly impactful when appended to a pyridine ring. This technical guide provides an in-depth examination of the electronic properties of the difluoromethyl group on the pyridine scaffold, offering quantitative data, detailed experimental methodologies, and a conceptual framework for its application in drug design for researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. The difluoromethyl group, in particular, presents a nuanced electronic profile, distinct from both methyl and trifluoromethyl groups. Its strong inductive electron-withdrawing character, coupled with the potential for weak hydrogen bond donation, significantly alters the properties of parent molecules. On a pyridine ring, these electronic perturbations directly influence the basicity (pKa) of the nitrogen atom, a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A quantitative understanding of these effects is therefore essential for the rational design of novel pyridine-based pharmaceuticals.

Quantitative Electronic Parameters

The electronic influence of the CHF₂ group can be quantified through several key parameters, including Hammett constants and pKa values, which collectively describe its impact on the pyridine ring's electron density and reactivity.

Inductive and Resonance Effects

The primary electronic influence of the difluoromethyl group is its potent inductive electron withdrawal (-I effect), a consequence of the high electronegativity of the two fluorine atoms. This effect decreases the electron density of the aromatic ring. Unlike groups with lone pairs, the CHF₂ group has a negligible resonance effect. The C-H bond does allow for weak hyperconjugation, but the inductive effect is overwhelmingly dominant.

This strong electron withdrawal is visually represented in the following diagram.

Caption: Inductive electron withdrawal by the CHF₂ group from the pyridine ring.

Hammett Constants

Hammett constants (σ) quantify the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. The constants σ_m_ and σ_p_ represent the effect from the meta and para positions, respectively. Positive values indicate an electron-withdrawing character.

| Substituent | Hammett Constant (σ_m_) | Hammett Constant (σ_p_) |

| CHF₂ | 0.33 | 0.35 |

| CF₃ | 0.43 | 0.54 |

| CH₃ | -0.07 | -0.17 |

| Cl | 0.37 | 0.23 |

| NO₂ | 0.71 | 0.78 |

Table 1: Comparison of Hammett constants for the difluoromethyl group and other common substituents.

The data confirms that the CHF₂ group is a moderate to strong electron-withdrawing group, comparable in meta-directing inductive strength to chlorine, though weaker than the trifluoromethyl group.

pKa Modulation

The most direct consequence of the CHF₂ group's electron-withdrawing nature on a pyridine ring is a significant reduction in the basicity of the pyridine nitrogen. By pulling electron density away from the nitrogen, the group makes the lone pair less available for protonation, resulting in a lower pKa value for the conjugate acid. The magnitude of this effect is position-dependent, being strongest when the substituent is closest to the nitrogen (ortho position).

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.23 |

| 2-(Difluoromethyl)pyridine | ~1.6 |

| 3-(Difluoromethyl)pyridine | ~3.4 |

| 4-(Difluoromethyl)pyridine | ~3.5 |

Table 2: Experimental pKa values of difluoromethyl-substituted pyridines compared to the parent pyridine.

Experimental Protocols

Accurate determination of electronic parameters is crucial for quantitative structure-activity relationship (QSAR) studies. Standardized protocols for measuring pKa and Hammett constants are detailed below.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes during the neutralization of the compound.[1]

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25 °C).[2]

-

Sample Preparation: Prepare a solution of the difluoromethylpyridine derivative (e.g., 1 mM) in deionized water. To ensure a controlled environment, purge the solution with nitrogen to displace dissolved CO₂.[3] Maintain a constant ionic strength throughout the experiment by adding a background electrolyte like 0.15 M KCl.[3]

-

Titration: Place the sample solution in a jacketed beaker to maintain constant temperature and stir continuously. Immerse the calibrated combination pH electrode.

-

For Pyridine Bases: Titrate the solution by adding small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[4]

-

Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

-

pKa Determination: The pKa is equal to the pH at the half-equivalence point. This point can be identified as the midpoint of the buffer region on the titration curve or the inflection point on a derivative plot (ΔpH/ΔV vs. volume).[2][4] Perform at least three replicate titrations to ensure reproducibility.[3]

Caption: Experimental workflow for pKa determination by potentiometric titration.

Protocol for Hammett Constant (σ) Determination

Hammett constants are typically derived from the ionization of a series of meta- or para-substituted benzoic acids in water at 25 °C, for which the reaction constant (ρ) is defined as 1.00.[5][6]

-

Synthesis: Synthesize the required meta- and para-difluoromethylbenzoic acids.

-

pKa Measurement: Accurately determine the pKa of the synthesized benzoic acids and unsubstituted benzoic acid using the potentiometric titration protocol described in section 3.1.[7][8]

-

Calculation: The Hammett substituent constant (σ) is calculated using the following equation:[6][9]

-

σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

-

-

Procedure: a. Prepare solutions of benzoic acid and the substituted benzoic acid (e.g., 0.02 M) in a consistent solvent system (e.g., 50% ethanol-water).[10] b. Titrate each solution against a standardized strong base (e.g., 0.2 N NaOH) while recording pH values.[10] c. Determine the pKa for each acid from its titration curve as the pH at the half-equivalence point.[7] d. Calculate σ_m_ and σ_p_ using the respective pKa values for the meta- and para-substituted acids.

Implications for Drug Development

The electronic modifications induced by the CHF₂ group provide a powerful tool for optimizing the properties of pyridine-containing drug candidates.

-

pKa Engineering: The ability to precisely lower the pKa of a pyridine nitrogen is crucial. It allows chemists to control the ionization state of a drug at physiological pH (typically ~7.4), which directly impacts its solubility, membrane permeability, and potential for off-target effects related to basicity. For instance, reducing high basicity can mitigate interactions with the hERG channel, a common source of cardiotoxicity.

-

Metabolic Stability: The C-H bond in the CHF₂ group is stronger and less susceptible to metabolic oxidation by Cytochrome P450 enzymes compared to C-H bonds in methyl or methylene groups. This often leads to improved metabolic stability and a longer drug half-life.

-

Target Interactions: The polarized C-H bond of the CHF₂ group can act as a "lipophilic hydrogen bond donor," forming weak but significant hydrogen bonds with electron-rich residues (e.g., carbonyl backbones) in a protein's active site. This can introduce novel binding interactions, enhancing potency and selectivity.

-

Lipophilicity and Permeability: The CHF₂ group generally increases a molecule's lipophilicity (logP) compared to a methyl group, which can improve its ability to cross cell membranes and enhance oral bioavailability.

The relationship between the CHF₂ group's fundamental electronic properties and its ultimate impact on drug-like characteristics is outlined below.

Caption: Logical flow from CHF₂ properties to improved drug characteristics.

Conclusion

The difluoromethyl group exerts a strong, predictable, and electronically dominated influence on the pyridine ring. Its potent inductive electron-withdrawing effect, quantitatively described by its Hammett constants, leads to a significant and position-dependent reduction in the basicity of the pyridine nitrogen. This pKa modulation, combined with enhanced metabolic stability and the potential for unique hydrogen bonding interactions, makes the CHF₂ group an invaluable tool for medicinal chemists. A thorough understanding and strategic application of these electronic principles are essential for the rational design and optimization of next-generation pyridine-based therapeutics.

References

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 7. web.viu.ca [web.viu.ca]

- 8. web.viu.ca [web.viu.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. shahucollegelatur.org.in [shahucollegelatur.org.in]

The Difluoromethyl Group as a Bioisostere in Pyridine Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Bioisosterism in Drug Design

In the landscape of modern medicinal chemistry, bioisosteric replacement is a cornerstone strategy for lead optimization. It involves substituting a functional group within a biologically active molecule with another group that retains similar steric and electronic characteristics, thereby maintaining or enhancing the desired biological activity. This strategic modification can fine-tune a compound's physicochemical properties, improving its absorption, distribution, metabolism, and excretion (ADME) profile, enhancing target affinity, and mitigating off-target toxicity.

Among the arsenal of bioisosteres, the difluoromethyl (CHF₂) group has emerged as a uniquely valuable motif. It is often described as a "lipophilic hydrogen bond donor," a characteristic that allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. Unlike its trifluoromethyl (-CF₃) counterpart, the CHF₂ group is less lipophilic and possesses a polarized C-H bond capable of forming weak hydrogen bonds, a feature that can introduce novel, beneficial interactions within a protein's active site. When incorporated into heterocyclic scaffolds like pyridine—a privileged structure in numerous approved drugs—the difluoromethyl group offers a powerful tool for modulating molecular properties to achieve desired therapeutic outcomes.

This guide provides an in-depth exploration of the difluoromethyl group's role as a bioisostere within pyridine-based molecules, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying principles and workflows.

Data Presentation: Comparative Physicochemical and Biological Properties

The strategic replacement of common functional groups with a difluoromethyl moiety can profoundly impact a compound's biological activity and metabolic fate. The following tables summarize quantitative data from studies where this bioisosteric switch was evaluated.

Table 1: Bioactivity Comparison in Quorum Sensing Inhibitors

This table presents data from a study where a pyridine-N-oxide scaffold in a known quorum sensing (QS) inhibitor was replaced with a 2-difluoromethylpyridine group. The IC₅₀ values demonstrate that the CHF₂ group can maintain and even enhance biological activity.[1][2] The pIC₅₀, the negative logarithm of the IC₅₀ in molar, is also provided for easier comparison of potency.[3]

| Compound ID | Core Scaffold | R Group | Target System | IC₅₀ (µM)[1] | pIC₅₀ |

| 4NPO | Pyridine-N-oxide | -NO₂ | P. aeruginosa QS | 33 ± 1.12 | 4.48 |

| Compound 1 | 2-CHF₂-Pyridine | -NO₂ | P. aeruginosa QS | 35 ± 1.12 | 4.46 |

| Compound 5 | 2-CHF₂-Pyridine | -COOCH₃ | P. aeruginosa QS | 19 ± 1.01 | 4.72 |

| Compound 6 | 2-CHF₂-Pyridine | -CN | P. aeruginosa QS | 27 ± 0.67 | 4.57 |

Data sourced from a study on quorum sensing inhibitors, highlighting the successful bioisosteric replacement of pyridine-N-oxide with 2-difluoromethylpyridine.[1][4]

Table 2: Illustrative Metabolic Stability Comparison

The incorporation of fluorine is a well-established strategy to block metabolic hot spots on a molecule. The difluoromethyl group, like the trifluoromethyl group, can enhance metabolic stability by increasing the strength of the C-F bonds, making them resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP).[5]

| Moiety on Pyridine | Common Metabolic Liability | Effect of Substitution | Illustrative Half-life (t½) in HLM* |

| -CH₃ | Benzylic Oxidation | Prone to oxidation to -CH₂OH then -COOH. | Short |

| -CHF₂ | C-H bond is more robust | Significantly increased resistance to oxidation. | Long |

| -OH | Glucuronidation / Sulfation | Prone to Phase II conjugation. | Variable |

| -CHF₂ | Bioisostere for -OH | Not susceptible to conjugation; may undergo minor oxidative metabolism at the C-H bond.[6] | Long |

| -OCH₃ | O-demethylation | Rapid cleavage by CYP enzymes. | Very Short |

| -OCHF₂ | C-F bonds prevent cleavage | Blocks O-demethylation pathway.[5] | Long |

*HLM = Human Liver Microsomes. Half-life values are illustrative and highly dependent on the overall molecular scaffold.

Experimental Protocols

Detailed and reproducible experimental methods are critical for evaluating the impact of bioisosteric modifications. The following sections provide standardized protocols for the synthesis and evaluation of difluoromethylated pyridine derivatives.

Synthesis Protocol: N-Difluoromethylation of Pyridines

This protocol describes a transition-metal-free method for the synthesis of N-difluoromethylated pyridines using ethyl bromodifluoroacetate as the fluorine source. The reaction proceeds via N-alkylation followed by in-situ hydrolysis and decarboxylation.[7]

Materials:

-

Substituted Pyridine

-

Ethyl bromodifluoroacetate (BrCF₂COOEt)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

-

Silica gel for column chromatography

Procedure:

-

To a solution of the pyridine derivative (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).

-

Add ethyl bromodifluoroacetate (1.5 mmol) to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add water (1.0 mmol).

-

Continue stirring at 80 °C for an additional 2-4 hours to facilitate hydrolysis and decarboxylation.

-

After cooling, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the N-difluoromethylated pyridine product.

-

Characterize the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Assay Protocol: In Vitro Kinase Inhibition (IC₅₀ Determination)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase, a frequent target for pyridine-based inhibitors.

Materials:

-

Recombinant human kinase

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP)

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test Compounds (difluoromethylated pyridine derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., Staurosporine)

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

384-well white, flat-bottom plates

-

Luminometer plate reader

Procedure:

-

Prepare a serial dilution (e.g., 10-point, 3-fold) of the test compounds in DMSO.

-

Dispense 50 nL of the diluted compounds, positive control, and DMSO (vehicle control) into the appropriate wells of a 384-well plate.

-

Add 5 µL of the kinase enzyme solution (at 2x final concentration) to all wells and mix gently.

-

Incubate the plate for 20 minutes at room temperature to allow for compound-enzyme pre-incubation.

-

Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the peptide substrate (at 2x final concentration) to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the kinase reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves a 40-minute incubation with ADP-Glo™ Reagent followed by a 30-minute incubation with Kinase Detection Reagent.

-

Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus inversely proportional to kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Determine the IC₅₀ value by fitting the percent inhibition data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism, CDD Vault). Convert the IC₅₀ to pIC₅₀ for data analysis (pIC₅₀ = -log[IC₅₀ in M]).[3]

Visualizations: Pathways, Workflows, and Concepts

Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.

Caption: Generic Kinase Signaling Pathway Inhibition.

Caption: Drug Discovery Experimental Workflow.

Caption: Logical Relationship of CHF₂ Bioisosterism.

References

- 1. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine- N-oxide: the case of quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. collaborativedrug.com [collaborativedrug.com]

- 4. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

The Emergence of 2-Bromo-6-(difluoromethyl)pyridine as a Lipophilic Hydrogen Bond Donor in Drug Discovery and Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The difluoromethyl group (CHF2) has garnered significant attention as a bioisostere for common hydrogen bond donors like hydroxyl, thiol, and amine groups, while simultaneously enhancing lipophilicity. This technical guide provides a comprehensive overview of 2-bromo-6-(difluoromethyl)pyridine, a versatile building block that embodies the concept of a lipophilic hydrogen bond donor. This document details its synthesis, physicochemical properties, and the underlying principles of its hydrogen bonding capabilities. Furthermore, it presents experimental and computational methodologies for characterizing its hydrogen bond donor strength and outlines its potential applications in the development of novel therapeutics and agrochemicals.

Introduction: The "Lipophilic Hydrogen Bond Donor" Concept

The design of small molecule therapeutics often involves a delicate balance between achieving high target affinity and maintaining favorable pharmacokinetic properties. Hydrogen bonds are pivotal for molecular recognition at the biological target, yet traditional hydrogen bond donors (e.g., -OH, -NH2) can increase polarity and reduce membrane permeability. The difluoromethyl group offers a solution to this conundrum by acting as a weak hydrogen bond donor while increasing lipophilicity.[1][2] The C-H bond in the CHF2 group is polarized by the two electron-withdrawing fluorine atoms, enabling it to engage in hydrogen bonding interactions. This unique combination of properties makes this compound a valuable intermediate for introducing this functionality into drug candidates.[3]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective application in synthesis and drug design.

| Property | Value | Reference(s) |

| CAS Number | 872365-91-8 | [4] |

| Molecular Formula | C6H4BrF2N | [4] |

| Molecular Weight | 208.00 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 1.703 g/mL at 25 °C | [4] |

| Refractive Index | 1.520 (n20/D) | [4] |

| Flash Point | 110 °C | [4] |

| Storage Temperature | 2-8°C | [4] |

| Predicted XlogP | 2.5 | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved from the corresponding aldehyde precursor. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 6-Bromopyridine-2-carbaldehyde

This protocol describes the conversion of 6-bromopyridine-2-carbaldehyde to this compound using a fluorinating agent.

Materials:

-

6-Bromopyridine-2-carbaldehyde

-

Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

-

Dichloromethane (CH2Cl2)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure: [4]

-

A solution of 6-bromopyridine-2-carbaldehyde (e.g., 2.10 g, 11.29 mmol) in dichloromethane (20 mL) is cooled to 0 °C in an ice bath.

-

Diethylaminosulfur trifluoride (e.g., 1.94 mL, 14.68 mmol) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.

-

Upon completion, the reaction mixture is carefully poured into a pre-cooled saturated sodium bicarbonate solution (300 mL).

-

The aqueous layer is extracted with ethyl acetate (2 x 120 mL).

-